
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acetamide-linked 3,4-dimethoxyphenyl moiety. This compound belongs to a class of thiadiazole derivatives known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets, while the thiadiazole core contributes to electronic and steric effects critical for molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Notable activity against Aspergillus niger and Candida albicans .
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral potential. Some studies report that certain thiadiazole compounds demonstrate activity against viruses such as Dengue Virus (DENV) and Tobacco Mosaic Virus (TMV), with effective concentrations documented .
Anti-inflammatory Effects
Research suggests that compounds containing the thiadiazole moiety may possess anti-inflammatory properties. These effects are hypothesized to be due to the modulation of inflammatory pathways, making them candidates for further investigation in inflammatory disease treatments .
Pesticidal Activity
Thiadiazole derivatives have been explored for their pesticidal properties. The compound this compound has shown potential as a plant protection agent against various pathogens affecting crops. Its efficacy in controlling bacterial blights and fungal infections highlights its utility in sustainable agriculture practices .
Case Study 1: Antibacterial Screening
In vitro studies conducted on various thiadiazole derivatives demonstrated that specific modifications to the thiadiazole ring significantly enhance antibacterial activity. For instance, substituting different functional groups on the phenyl ring led to variations in potency against Xanthomonas axonopodis, a common plant pathogen .
Case Study 2: Antiviral Efficacy
A study evaluating the antiviral activities of thiadiazole derivatives reported that certain compounds exhibited EC50 values as low as 30.57 μM against TMV. This suggests that structural modifications could lead to more potent antiviral agents derived from the thiadiazole framework .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key parameters include substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- Thiadiazole Modifications : The target compound’s 5-methyl group reduces steric hindrance compared to bulkier substituents like methylthio or ethylthio in compounds 5k and 5l . This may enhance solubility or bioavailability.
- Phenyl Ring Modifications : The 3,4-dimethoxy substitution increases electron-donating capacity and lipophilicity relative to electron-withdrawing groups (e.g., nitro in compound 3 or fluoro in compound 63) . This could improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Akt Inhibition: Compound 3 (4-nitrophenylamino and 4-chlorophenyl) exhibits strong Akt inhibition (92.36%) via π-π interactions and salt bridges . The target compound’s 3,4-dimethoxy groups may engage in hydrogen bonding with similar efficacy. Cytotoxicity: Fluorinated analogs like compound 63 show activity against MCF-7 cells, suggesting electron-withdrawing groups enhance cytotoxicity . The target’s methoxy groups may shift activity toward alternative pathways.
Synthetic Feasibility :
- Yields for analogous compounds range from 68% to 88% , suggesting efficient synthetic routes for the target compound if similar methodologies (e.g., nucleophilic substitution or coupling reactions) are employed.
Table 2: Hypothetical Structure-Activity Relationships (SAR)
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound notable for its unique structural features, which include a dimethoxyphenyl group and a thiadiazolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to create the thiadiazole ring. The final acetamide product is obtained through acylation with chloroacetyl chloride.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated effective antibacterial activity against various pathogens. For instance, a related compound showed excellent inhibitory effects against Xanthomonas axonopodis .
Compound | Target Pathogen | Inhibition Zone (mm) |
---|---|---|
2g | Xanthomonas | 18 |
5k | E. coli | 15 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). Specifically, studies have demonstrated that certain derivatives activate caspases involved in the apoptotic pathway .
Key Findings:
- Compounds derived from the thiadiazole structure displayed IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
- Activation of caspases 3 and 9 was observed in treated cancer cells, indicating a mechanism of action involving programmed cell death .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is hypothesized that this compound can inhibit key enzymes or receptors involved in cellular processes related to growth and proliferation.
Comparative Analysis
When compared to similar compounds lacking specific functional groups (e.g., methyl or dimethoxy substituents), this compound exhibits enhanced biological activity due to its unique structural attributes.
Compound Comparison | Biological Activity |
---|---|
Lacks methyl group | Reduced activity |
Lacks dimethoxy group | Significantly lower efficacy |
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer properties against MCF7 and LoVo cell lines. The most potent derivative exhibited an IC50 value of 2.44 µM against LoVo cells .
- Apoptosis Induction : Another study demonstrated that specific derivatives could significantly enhance caspase activation in cancer cells, leading to increased apoptosis rates .
Q & A
Q. Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of the thiadiazole core and subsequent coupling with the 3,4-dimethoxyphenylacetamide moiety. Key steps include:
- Nucleophilic substitution for thiadiazole modification, using solvents like DMF or ethanol and bases such as triethylamine or sodium hydride to facilitate reactivity .
- Amide bond formation via coupling agents (e.g., chloroacetyl chloride) under reflux conditions .
- Optimization parameters :
- Temperature : Elevated temperatures (80–90°C) improve reaction rates but require monitoring to avoid decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Reaction monitoring : Use TLC or HPLC to track intermediate purity and reaction completion .
Table 1: Example Reaction Conditions
Q. Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms amide bond formation .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion for C₁₃H₁₅N₃O₃S) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., S···O contacts in thiadiazole derivatives) .
- HPLC : Quantifies purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .
Q. Advanced: How do structural modifications to the thiadiazole or acetamide groups affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Thiadiazole modifications :
- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility .
- Methyl substitution at position 5 (as in this compound) improves metabolic stability .
- Acetamide variations :
- 3,4-Dimethoxyphenyl groups increase lipophilicity, aiding blood-brain barrier penetration .
- Bulky substituents on the phenyl ring may sterically hinder target binding .
Table 2: SAR Comparison of Analogues
Compound | Substituents | Bioactivity | Key Finding |
---|---|---|---|
Target compound | 5-methyl-thiadiazole, 3,4-dimethoxyphenyl | Anticancer (in vitro) | Enhanced selectivity vs. normal cells |
Analog A | 5-ethyl-thiadiazole, 4-chlorophenyl | Antifungal | Higher toxicity |
Analog B | Unsubstituted thiadiazole, phenyl | Weak activity | Highlights necessity of methoxy groups |
Q. Advanced: How can contradictions in reported biological data across studies be resolved?
Answer:
Discrepancies often arise from:
- Experimental models : Cell-line specificity (e.g., HeLa vs. MCF-7) or variations in assay protocols (MTT vs. resazurin) .
- Compound stability : Degradation under storage (e.g., hydrolysis of acetamide in aqueous buffers) .
Strategies : - Standardize assay conditions (e.g., pH 7.4, 37°C) and validate purity pre-screening .
- Use orthogonal biological models (e.g., zebrafish for in vivo validation) to confirm mechanisms .
Q. Advanced: What computational approaches predict reactivity and target interactions?
Answer:
- Density Functional Theory (DFT) : Models electron distribution at the thiadiazole S-atom, predicting nucleophilic attack sites .
- Molecular docking : Uses crystal structure data (e.g., PDB ID 3ABC) to simulate binding with kinases or tubulin .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .
Q. Basic: What safety protocols are mandatory during synthesis and handling?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., chloroacetyl chloride) .
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DMF) .
- Waste disposal : Segregate halogenated byproducts for incineration by certified facilities .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-15-16-13(20-8)14-12(17)7-9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUHFIXZRJOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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